molecular formula C7H11ClN4O B13289479 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide

Cat. No.: B13289479
M. Wt: 202.64 g/mol
InChI Key: CPIBXCRFQBRCGO-UHFFFAOYSA-N
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Description

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at position 3 and a chloro group at position 4 on the pyrazole ring, along with a 2-methylpropanamide side chain. It is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials would be 3-amino-4-chloro-1H-pyrazole and 2-methylpropanoyl chloride.

    Amidation Reaction: The 3-amino-4-chloro-1H-pyrazole is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium thiolate or primary amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the pyrazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid side chain instead of a 2-methylpropanamide side chain.

    3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide: Similar structure but with an N-methyl group on the propanamide side chain.

Uniqueness

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of a 2-methylpropanamide side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

3-(3-amino-4-chloropyrazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C7H11ClN4O/c1-4(7(10)13)2-12-3-5(8)6(9)11-12/h3-4H,2H2,1H3,(H2,9,11)(H2,10,13)

InChI Key

CPIBXCRFQBRCGO-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C(=N1)N)Cl)C(=O)N

Origin of Product

United States

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